

Tosedostat: Application Notes and Protocols for In Vitro and In Vivo Studies

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For Researchers, Scientists, and Drug Development Professionals

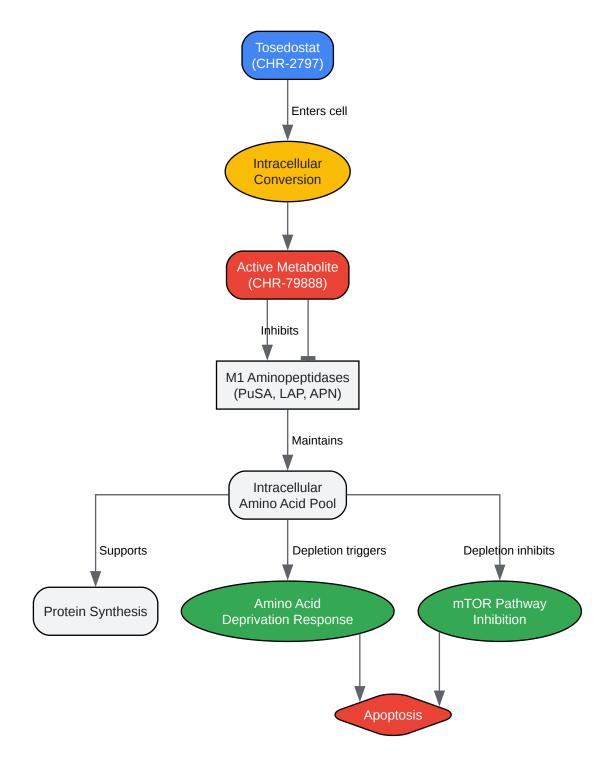
Abstract

Tosedostat (also known as CHR-2797) is an orally bioavailable aminopeptidase inhibitor with demonstrated anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines and preclinical models.[1][2][3][4] It acts by inhibiting M1 aminopeptidases, leading to a depletion of the intracellular amino acid pool, which in turn triggers an amino acid deprivation response, inhibits protein synthesis, and ultimately induces apoptosis in cancer cells.[1][3][5][6] This document provides detailed protocols for the preparation of **Tosedostat** for both in vitro and in vivo studies, along with a summary of its biological activity and key quantitative data.

Mechanism of Action

Tosedostat is a prodrug that is converted intracellularly to its active metabolite, CHR-79888.[3] [6] This active form inhibits several M1 family aminopeptidases, including puromycin-sensitive aminopeptidase (PuSA), leucine aminopeptidase (LAP), and aminopeptidase N.[4][7] The inhibition of these enzymes disrupts the cellular protein recycling machinery, leading to a state of amino acid deprivation, particularly in rapidly proliferating tumor cells that have a high demand for amino acids.[2][5] This triggers a cellular stress response, inhibits the mTOR pathway, and ultimately leads to cell cycle arrest and apoptosis.[3][4][7]





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Figure 1: Tosedostat's mechanism of action.

Data Presentation In Vitro Activity of Tosedostat



Target Enzyme	IC50 (nM)
Leucine Aminopeptidase (LAP)	100[4][7]
Puromycin-Sensitive Aminopeptidase (PuSA)	150[4][7]
Aminopeptidase N	220[4][7]
LTA4 Hydrolase	>10,000
MetAP-2	>30,000

Cell Line	Cancer Type	IC50 (nM)
U-937	Histiocytic Lymphoma	10[7]
KG-1	Acute Myeloid Leukemia	15[7]
GDM-1	Acute Myeloid Leukemia	15[7]
HL-60	Promyelocytic Leukemia	30[7]
HuT 78	T-cell Lymphoma	>10,000[7]
Jurkat E6-1	T-cell Leukemia	>10,000[7]

In Vivo Efficacy and Dosing of Tosedostat



Animal Model	Cancer Type	Dosing Regimen	Outcome
Rat (HOSP.1)	Lung Colonization	~100 mg/kg, daily p.o.	Decreased tumor volume[7]
Rat (HSN LV10)	Chondrosarcoma Liver Colonization	~100 mg/kg, daily p.o.	Decreased tumor volume[7]
Mouse (MDA-MB-435 xenograft)	Breast Cancer	100 mg/kg	Reduced tumor burden and metastases[4]
Human Clinical Trial (Phase I/II)	Acute Myeloid Leukemia	130 mg, once daily p.o.	Well-tolerated with significant antileukemic activity[8]
Human Clinical Trial (Phase II)	Elderly Acute Myeloid Leukemia	120 mg, once daily p.o. with low-dose cytarabine	48.5% complete remission rate[8]

Experimental ProtocolsIn Vitro Preparation of Tosedostat

1. Stock Solution Preparation (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of **Tosedostat** in dimethyl sulfoxide (DMSO).

Materials:

- Tosedostat powder (MW: 406.47 g/mol)
- Anhydrous, sterile DMSO
- Sterile microcentrifuge tubes or vials
- Vortex mixer



- Sonicator (optional)
- Warming block or water bath (optional)

Procedure:

- Calculate the required mass of Tosedostat for the desired volume of 10 mM stock solution.
 For example, for 1 mL of 10 mM stock solution, weigh out 4.065 mg of Tosedostat.
- Aseptically add the weighed Tosedostat powder to a sterile microcentrifuge tube.
- Add the calculated volume of sterile DMSO to the tube.
- Vortex the solution thoroughly until the powder is completely dissolved.
- If dissolution is slow, warm the tube to 37°C for 10 minutes and/or sonicate for a short period.[2][6]
- Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[5]
- Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[7]



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Figure 2: In vitro **Tosedostat** solution preparation workflow.

2. Working Solution Preparation for Cell-Based Assays

This protocol describes the dilution of the **Tosedostat** stock solution to the final working concentration for treating cells in culture.



Materials:

- 10 mM Tosedostat stock solution in DMSO
- Sterile cell culture medium appropriate for the cell line
- Sterile serological pipettes and pipette tips

Procedure:

- Thaw a single aliquot of the 10 mM **Tosedostat** stock solution at room temperature.
- Calculate the volume of stock solution required to achieve the desired final concentration in your cell culture experiment.
- Perform a serial dilution of the stock solution in sterile cell culture medium to prepare the final working concentrations.
- Important: Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
- Add the appropriate volume of the final working solution to your cell cultures.

In Vivo Preparation of Tosedostat

1. Formulation for Oral Administration (Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

This protocol provides a method for preparing **Tosedostat** for oral gavage in animal models.[5]

Materials:

- Tosedostat powder
- DMSO
- PEG300



- Tween-80
- Sterile saline (0.9% NaCl)
- · Sterile tubes for mixing

Procedure:

- Prepare a concentrated stock solution of Tosedostat in DMSO (e.g., 25 mg/mL).[7] Ensure it is fully dissolved.
- In a sterile tube, add the required volume of the Tosedostat DMSO stock solution (10% of the final volume).
- Add PEG300 (40% of the final volume) and mix thoroughly until the solution is clear.
- Add Tween-80 (5% of the final volume) and mix again until the solution is clear.
- Add sterile saline (45% of the final volume) to reach the final desired volume and mix thoroughly.
- The final solution should be clear. If precipitation occurs, gentle warming and/or sonication may be used to aid dissolution.
- It is recommended to prepare this formulation fresh on the day of use.[7]

Example for 1 mL of dosing solution:

- Start with 100 μL of a 25 mg/mL Tosedostat stock in DMSO.
- Add 400 μL of PEG300 and mix.
- Add 50 μL of Tween-80 and mix.
- Add 450 μL of saline and mix.
- 2. Alternative Formulation for Oral Administration (Vehicle: 10% DMSO, 90% Corn Oil)

This is an alternative formulation for oral administration.[7]







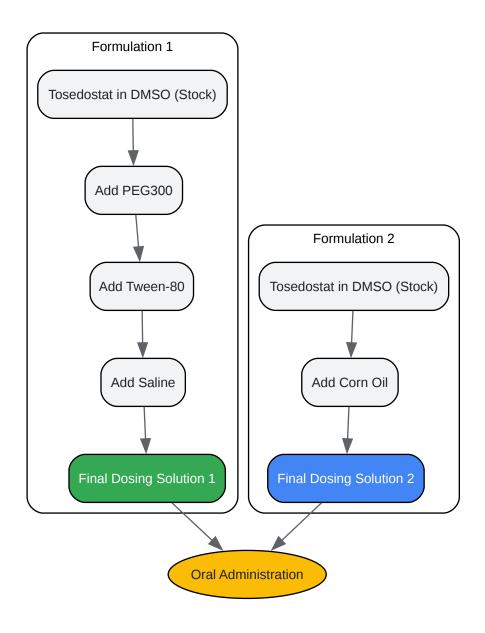
Materials:

- Tosedostat powder
- DMSO
- Corn oil
- Sterile tubes for mixing

Procedure:

- Prepare a concentrated stock solution of Tosedostat in DMSO (e.g., 25 mg/mL) and ensure complete dissolution.[7]
- In a sterile tube, add the required volume of the **Tosedostat** DMSO stock solution (10% of the final volume).
- Add corn oil (90% of the final volume) and mix thoroughly.
- This formulation should be prepared fresh before administration.





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Figure 3: In vivo Tosedostat formulation workflow.

Safety Precautions

Tosedostat is a potent investigational drug. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling the compound. All procedures should be performed in a well-ventilated area or a chemical fume hood. Dispose of waste according to institutional guidelines for chemical waste.

Conclusion



Tosedostat is a promising anti-cancer agent with a well-defined mechanism of action. The protocols outlined in this document provide a comprehensive guide for the preparation of **Tosedostat** for both in vitro and in vivo research applications. Adherence to these protocols will help ensure the consistency and reproducibility of experimental results. Researchers should always consult the relevant safety data sheets and institutional guidelines before working with this compound.

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References

- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. CHR-2797: an antiproliferative aminopeptidase inhibitor that leads to amino acid deprivation in human leukemic cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tosedostat for the treatment of relapsed and refractory acute myeloid leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tosedostat | Aminopeptidase | AChR | TargetMol [targetmol.com]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Phase I/II clinical study of Tosedostat, an inhibitor of aminopeptidases, in patients with acute myeloid leukemia and myelodysplasia PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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